molecular formula C7H8N2O B8066775 Isopropylidenmalonitril

Isopropylidenmalonitril

Cat. No. B8066775
M. Wt: 136.15 g/mol
InChI Key: TXHXKUXOEGOQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylidenmalonitril is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropylidenmalonitril suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylidenmalonitril including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Melatonin's Protective Effects Against Isoproterenol-Induced Myocardial Injury : A study by Açıkel et al. (2003) investigated the protective effects of melatonin against myocardial injury induced by isoproterenol in rats. This research could be relevant due to the chemical similarity between isoproterenol and Isopropylidenmalonitril (Açıkel et al., 2003).

  • Antimalarial Activity of Terpene Isonitriles from Marine Sponges : Wright et al. (2001) discussed the antimalarial activities of terpene isonitriles, isolated from marine sponges. The relevance here lies in the study of isonitriles, which may share chemical properties with Isopropylidenmalonitril (Wright et al., 2001).

  • Allergic Contact Dermatitis from Isopropyl Alcohol : García‐Gavín et al. (2011) explored allergic contact dermatitis caused by isopropyl alcohol. Although isopropyl alcohol differs from Isopropylidenmalonitril, studying its effects might provide indirect information about related compounds (García‐Gavín et al., 2011).

  • Effects of Isopropyl Unoprostone on Rabbit Ciliary Artery : Hayashi et al. (2000) studied the effects of isopropyl unoprostone, a prostaglandin-related compound, on rabbit ciliary artery. This study is relevant due to the inclusion of an isopropyl group, a structural component also present in Isopropylidenmalonitril (Hayashi et al., 2000).

  • Use of N,O-Isopropylidenated Threonines in Peptide Cyclization : Sayyadi et al. (2005) discussed the use of N,O-isopropylidenated threonines for peptide cyclization, highlighting the potential of isopropylidenated compounds in synthetic chemistry, which might be extrapolated to Isopropylidenmalonitril (Sayyadi et al., 2005).

  • Biological Cell Detachment from Poly(N-Isopropyl Acrylamide) : Cooperstein and Canavan (2010) reviewed the use of poly(N-isopropyl acrylamide) in bioengineering, particularly for the nondestructive release of biological cells and proteins. This could be indirectly informative for the study of Isopropylidenmalonitril due to the involvement of an isopropyl group (Cooperstein & Canavan, 2010).

  • Protective Effects of Dantrolene Against Isoproterenol-Induced Myocardial Injury : Açıkel et al. (2005) investigated the protective effects of dantrolene against myocardial injury induced by isoproterenol in rats. This study's relevance is similar to the first one, providing insights into the effects of compounds structurally similar to Isopropylidenmalonitril (Açıkel et al., 2005).

  • Autophagy and Death Pathways in Dose-Dependent Isoproterenol-Induced Cardiotoxicity : Gyongyosi et al. (2019) explored the autophagy and cell death pathways in isoproterenol-induced cardiac injury. This study might offer insights due to the similar chemical structure between isoproterenol and Isopropylidenmalonitril (Gyongyosi et al., 2019).

properties

IUPAC Name

2-hydroxy-3-propan-2-ylidenebutanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(2)6(3-8)7(10)4-9/h7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHXKUXOEGOQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylidenmalonitril

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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